molecular formula C8H9N5 B2863280 3-methyl-4-(1H-tetrazol-1-yl)aniline CAS No. 891038-92-9

3-methyl-4-(1H-tetrazol-1-yl)aniline

Cat. No. B2863280
CAS RN: 891038-92-9
M. Wt: 175.195
InChI Key: SSVSIXSYXPJJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4-(1H-tetrazol-1-yl)aniline is a biochemical compound that is used for proteomics research . It has a molecular weight of 175.19 and a molecular formula of C8H9N5 .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrazole ring attached to an aniline group with a methyl group on the third position .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a melting point of 135-137° C and a predicted boiling point of 380.37° C at 760 mmHg. Its density is predicted to be 1.4 g/cm3, and it has a refractive index of n20D 1.72 .

Scientific Research Applications

  • Electroluminescent Properties and OLED Applications

    • The synthesis of tetradentate bis-cyclometalated platinum complexes using derivatives of aniline, including those similar to 3-methyl-4-(1H-tetrazol-1-yl)aniline, revealed their potential in electroluminescent applications. These complexes demonstrated significant photophysical properties, covering a wide emission spectrum from blue to red, and showed excellent performance in organic light-emitting diode (OLED) devices (Vezzu et al., 2010).
  • Synthesis and Structure Studies in Organic Chemistry

    • Research involving the synthesis of 3-aryl-1-(tetrazol-5′-yl)triazenes, which are structurally related to this compound, has provided insights into the orientation of ambident methylation reactions and the structural analysis of these compounds (Butler et al., 1984).
  • Catalytic and Electrocatalytic Applications

    • A study on the electrosynthesis of polyaniline in ionic liquids showcased the significant electrocatalytic activity of aniline derivatives, including those similar to this compound, for redox reactions of various organic compounds (Qi et al., 2006).
  • Chemical Reactivity and Corrosion Inhibition

    • Theoretical studies of bipyrazole derivatives, related to this compound, have been conducted to understand their potential as corrosion inhibitors. The research focused on elucidating their inhibition efficiencies and reactive sites (Wang et al., 2006).
  • Synthesis of Novel Organic Compounds

    • Research on the synthesis of new organic compounds, such as N-arylated amines, involved the use of aniline derivatives. These studies contribute to the broader understanding of the chemical properties and potential applications of compounds like this compound (Zheng & Wang, 2019).
  • Antimicrobial Activity and Biological Imaging

    • A study on pyrazol-4-yl- and 2H-chromene-based substituted anilines, structurally similar to this compound, reported their synthesis and potential applications in biological imaging and as antimicrobial agents (Banoji et al., 2022).

properties

IUPAC Name

3-methyl-4-(tetrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-6-4-7(9)2-3-8(6)13-5-10-11-12-13/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVSIXSYXPJJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.